molecular formula C10H15N3O B13009887 2-Amino-4-(tert-butyl)nicotinamide

2-Amino-4-(tert-butyl)nicotinamide

Cat. No.: B13009887
M. Wt: 193.25 g/mol
InChI Key: NCVRUBYIUPRDHU-UHFFFAOYSA-N
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Description

2-Amino-4-(tert-butyl)nicotinamide is a chemical compound with the molecular formula C11H16N2O. It is a derivative of nicotinamide, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a tert-butyl group. This modification imparts unique properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tert-butyl)nicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloronicotinic acid.

    Amidation: The 4-chloronicotinic acid is converted to 4-chloronicotinamide through an amidation reaction.

    Substitution: The chlorine atom in 4-chloronicotinamide is substituted with a tert-butyl group using tert-butylamine.

    Amination: Finally, the compound undergoes an amination reaction to introduce the amino group at the 2-position, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tert-butyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(tert-butyl)nicotinamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinamide metabolism.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butyl)nicotinamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in nicotinamide metabolism.

    Pathways Involved: It influences pathways related to redox reactions and energy production in cells.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, which lacks the tert-butyl group.

    2-Amino-4-methylpyridine: A similar compound with a methyl group instead of a tert-butyl group.

    4-tert-Butylpyridine: A compound with a tert-butyl group but lacking the amino group.

Uniqueness

2-Amino-4-(tert-butyl)nicotinamide is unique due to the presence of both the amino group and the tert-butyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-amino-4-tert-butylpyridine-3-carboxamide

InChI

InChI=1S/C10H15N3O/c1-10(2,3)6-4-5-13-8(11)7(6)9(12)14/h4-5H,1-3H3,(H2,11,13)(H2,12,14)

InChI Key

NCVRUBYIUPRDHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NC=C1)N)C(=O)N

Origin of Product

United States

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